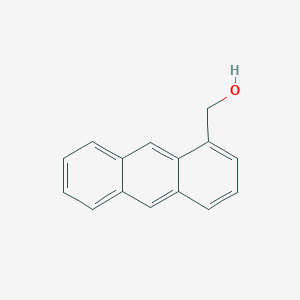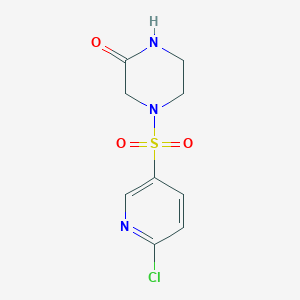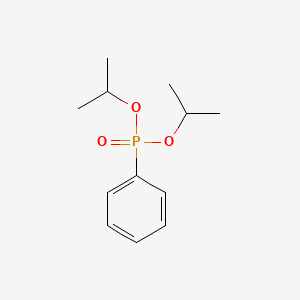
Diisopropyl phenylphosphonate
Übersicht
Beschreibung
Diisopropyl phenylphosphonate is a chemical compound with the linear formula C12H19O3P . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
Phosphonic acids, such as diisopropyl phenylphosphonate, can be prepared from their esters, phosphinates, and phosphonates, respectively, by hydrolysis or dealkylation . The hydrolysis may take place under both acidic and basic conditions .Molecular Structure Analysis
The molecular structure of diisopropyl phenylphosphonate consists of a phosphonic acid that is diesterified with alkyl groups . The phosphorus atom is also directly attached to an alkyl group . The linear formula is C12H19O3P and the molecular weight is 242.257 .Chemical Reactions Analysis
Phosphinic and phosphonic acids, like diisopropyl phenylphosphonate, can be prepared from their esters by hydrolysis or dealkylation . The hydrolysis can occur under both acidic and basic conditions . The C-O bond may also be cleaved by trimethylsilyl halides .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Phosphinic and phosphonic acids, including diisopropyl phenylphosphonate, have a wide range of applications due to their biological activity . They are used in the treatment of various diseases and conditions, including bacterial infections, DNA virus and retrovirus infections, brain disorders, and osteoporosis . Future research may focus on optimizing the synthesis process and exploring new applications in medicine and other fields .
Eigenschaften
CAS-Nummer |
7237-16-3 |
|---|---|
Molekularformel |
C12H19O3P |
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
di(propan-2-yloxy)phosphorylbenzene |
InChI |
InChI=1S/C12H19O3P/c1-10(2)14-16(13,15-11(3)4)12-8-6-5-7-9-12/h5-11H,1-4H3 |
InChI-Schlüssel |
CTLLAZAHTUAAGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(C1=CC=CC=C1)OC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

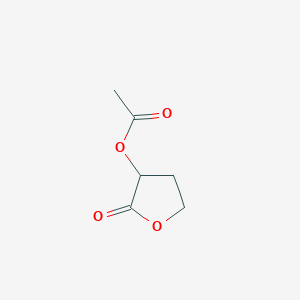
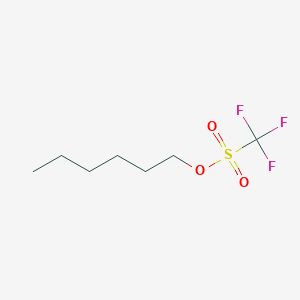

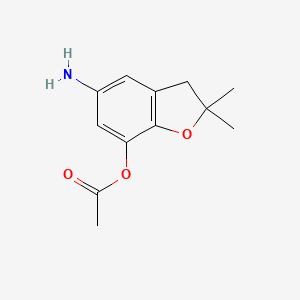
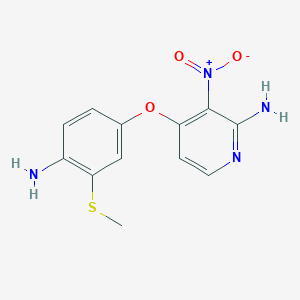
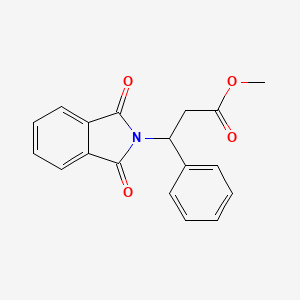
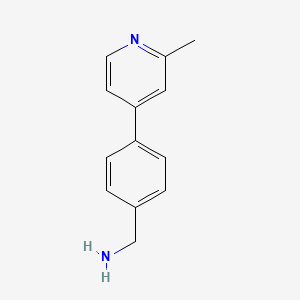
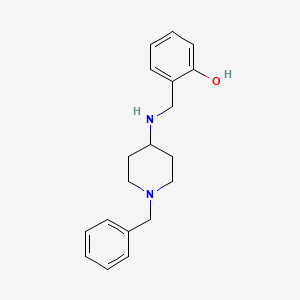
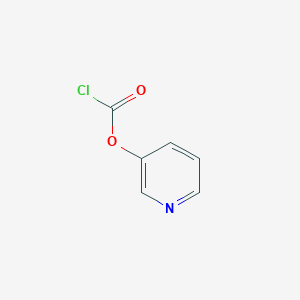

![(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B8765872.png)
